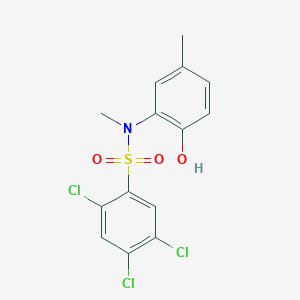![molecular formula C13H7N5O3 B14943029 4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14943029.png)
4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a benzoxadiazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with nitrobenzene derivatives in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-amino-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole, while electrophilic substitution on the phenyl ring can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its biological activities.
Mécanisme D'action
The mechanism of action of 4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The compound’s electronic properties also allow it to interact with various biological molecules, potentially disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzoxadiazole: This compound features a trifluoromethyl group instead of a phenyl group, which can significantly alter its chemical and biological properties.
4-nitro-7-piperazino-2,1,3-benzoxadiazole:
Uniqueness
4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole is unique due to its specific combination of a nitro group and a phenyl ring, which imparts distinct electronic and steric properties. These characteristics make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H7N5O3 |
|---|---|
Poids moléculaire |
281.23 g/mol |
Nom IUPAC |
4-nitro-7-phenyl-1H-imidazo[4,5-g][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C13H7N5O3/c19-18(20)9-6-8-10(12-11(9)16-21-17-12)15-13(14-8)7-4-2-1-3-5-7/h1-6,17H |
Clé InChI |
MMGMGIJRBPMKLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C4C(=NON4)C(=CC3=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942951.png)
![diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B14942959.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14942962.png)
![3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14942973.png)
![4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14942979.png)
![6-(1H-pyrazol-1-ylmethyl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942984.png)
![4-(4-fluorophenyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14942990.png)

![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943008.png)
![1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B14943015.png)
![7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]-](/img/structure/B14943035.png)
![7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14943040.png)
![3-(3-Fluorophenyl)-6-{[1,2,3,4]tetrazolo[1,5-a]pyridin-8-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943045.png)

